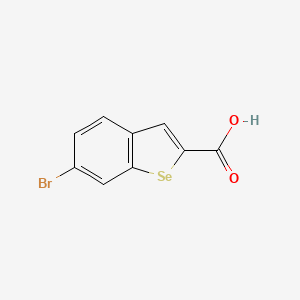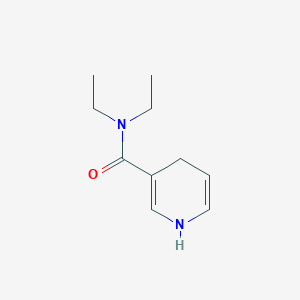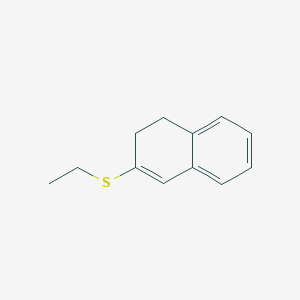
3-(Ethylsulfanyl)-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfanyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring system with an ethylsulfanyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-1,2-dihydronaphthalene typically involves the introduction of an ethylsulfanyl group to a naphthalene derivative. One common method is the reaction of 1,2-dihydronaphthalene with ethylthiol in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the naphthalene derivative and ethylthiol are passed over a catalyst bed at elevated temperatures. The continuous flow process ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfanyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted naphthalenes.
Substitution: Various functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-(Ethylsulfanyl)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfanyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)-1,2-dihydronaphthalene
- 3-(Propylsulfanyl)-1,2-dihydronaphthalene
- 3-(Butylsulfanyl)-1,2-dihydronaphthalene
Uniqueness
3-(Ethylsulfanyl)-1,2-dihydronaphthalene is unique due to its specific ethylsulfanyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
64206-09-3 |
|---|---|
Fórmula molecular |
C12H14S |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14S/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,9H,2,7-8H2,1H3 |
Clave InChI |
GSCMGBKATXYBPX-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC2=CC=CC=C2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


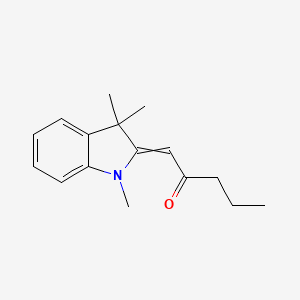
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
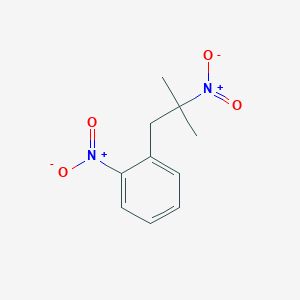
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
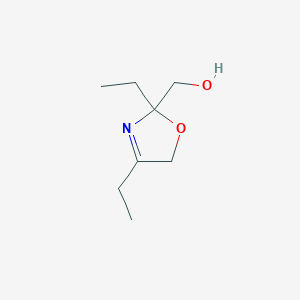
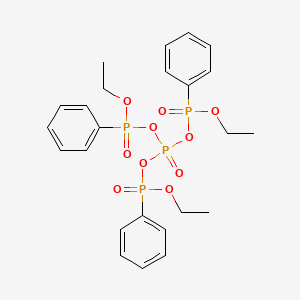
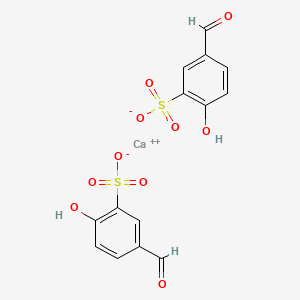
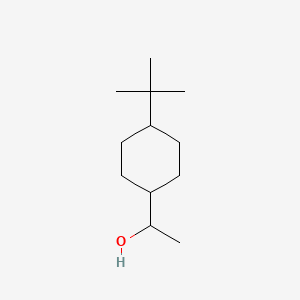
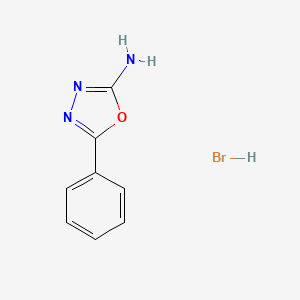
![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


